molecular formula C16H16N6O3S3 B11516221 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11516221
M. Wt: 436.5 g/mol
InChI Key: DMQSLYBEIBBNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a thiadiazole ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N6O3S3

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H16N6O3S3/c1-10-18-19-16(27-10)26-9-14(23)20-4-6-21(7-5-20)15-17-12-3-2-11(22(24)25)8-13(12)28-15/h2-3,8H,4-7,9H2,1H3

InChI Key

DMQSLYBEIBBNTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.